molecular formula C6H11Na2O9P B1339503 beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt CAS No. 83833-15-2

beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt

Cat. No.: B1339503
CAS No.: 83833-15-2
M. Wt: 304.1 g/mol
InChI Key: DCOZWBXYGZXXRX-UZUGEDCSSA-L
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Description

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is a phosphorylated sugar derivative. It is a disodium salt form of beta-D-glucopyranose, which is a glucose molecule in its pyranose form. This compound is often used in biochemical research and various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt can be synthesized through the phosphorylation of beta-D-glucopyranose. The process typically involves the reaction of beta-D-glucopyranose with phosphoric acid in the presence of a base, such as sodium hydroxide, to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form gluconic acid derivatives.

    Reduction: It can be reduced to form deoxy sugars.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.

Major Products

    Oxidation: Gluconic acid derivatives.

    Reduction: Deoxy sugars.

    Substitution: Various substituted glucopyranose derivatives.

Scientific Research Applications

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and glycogenesis. The compound acts as a substrate for enzymes such as phosphoglucomutase, which converts it into glucose-6-phosphate, a key intermediate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Glucopyranose 1-phosphate: Another phosphorylated glucose derivative with similar properties but different anomeric configuration.

    Glucose-6-phosphate: A closely related compound involved in similar metabolic pathways.

    Fructose-1-phosphate: A phosphorylated fructose derivative with distinct biochemical roles.

Uniqueness

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is unique due to its specific anomeric form and the presence of a disodium phosphate group. This configuration imparts distinct chemical and biochemical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOZWBXYGZXXRX-UZUGEDCSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003916
Record name Disodium 1-O-phosphonatohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83833-15-2
Record name beta-Glucose-1-phosphate disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 1-O-phosphonatohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-d-Glucopyranose, 1-(dihydrogen phosphate), disodium salt
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Record name .BETA.-GLUCOSE-1-PHOSPHATE DISODIUM
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